ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate
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Overview
Description
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate is a complex organic compound that features a triazole-pyrimidine hybrid structure. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine Synthesis: The pyrimidine ring is synthesized through condensation reactions involving suitable aldehydes and amines.
Coupling Reactions: The triazole and pyrimidine rings are coupled using reagents like phosphorus oxychloride (POCl3) or other coupling agents.
Final Assembly: The piperidine and benzoate groups are introduced through amide bond formation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C under hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: NaH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: It interacts with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway.
Pathways Involved: The compound inhibits ER stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar pharmacological properties, including anticancer and antimicrobial activities.
Pyrimidine Derivatives: Compounds with pyrimidine rings are known for their antiviral and anticancer properties.
Uniqueness
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate is unique due to its hybrid structure combining triazole and pyrimidine rings, which enhances its pharmacological profile by targeting multiple pathways simultaneously .
Properties
IUPAC Name |
ethyl 4-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-2-31-21(30)15-5-7-17(8-6-15)26-20(29)16-4-3-9-27(11-16)18-10-19(24-13-23-18)28-14-22-12-25-28/h5-8,10,12-14,16H,2-4,9,11H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLZVKKAIULOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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